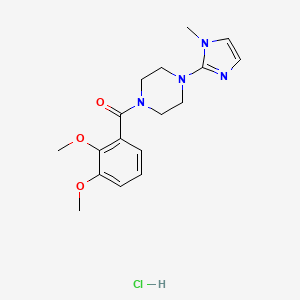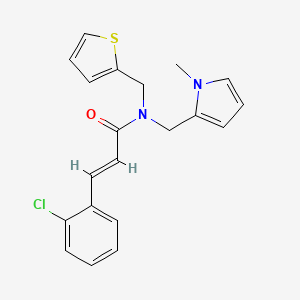
(2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting 1-methyl-1H-imidazole with piperazine under controlled conditions.
Coupling with 2,3-Dimethoxybenzoyl Chloride: The piperazine derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the core structure of the compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring.
Reduction: Reduction reactions may target the imidazole ring or the carbonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Reduced forms of the imidazole ring or alcohols from the carbonyl group.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential interactions with enzymes and receptors. Its imidazole and piperazine moieties are known to bind to various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of new compounds with desirable properties.
作用机制
The mechanism of action of (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine moiety can interact with receptor proteins, potentially modulating their activity.
相似化合物的比较
Similar Compounds
(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone hydrochloride: Similar in structure but with different substitution patterns on the aromatic ring.
(2,3-Dimethoxyphenyl)(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: Lacks the methyl group on the imidazole ring.
Uniqueness
The unique combination of the 2,3-dimethoxyphenyl group with the 1-methyl-1H-imidazol-2-yl and piperazine moieties gives this compound distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, differentiating it from similar compounds.
This detailed overview provides a comprehensive understanding of (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)13-5-4-6-14(23-2)15(13)24-3;/h4-8H,9-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKCJXKVZMROHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B2821713.png)
![1-benzoyl-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2821715.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)


![1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2821724.png)
![N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B2821726.png)

![N-(1-cyano-1-methylethyl)-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821728.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2821731.png)
![6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2821735.png)
